
2-Ethenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring with an ethenyl group and a ketone functional group. This compound is notable for its unique structure, which combines the reactivity of both the ethenyl and ketone groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexan-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexanone derivatives. For instance, the use of palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds can efficiently produce this compound . Another method involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide, followed by UV irradiation in the presence of iron pentacarbonyl to convert alkenyl cyclopropanes to cyclohexenones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The oxidation of cyclohexane by air oxygen or oxygen-containing gas is a primary method, resulting in a mixture of cyclohexanone and cyclohexanol, which can be further transformed into the desired ketone by dehydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, forming substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents (hydrochloric acid, hydrobromic acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones.
Wissenschaftliche Forschungsanwendungen
2-Ethenylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through various reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and ethenyl groups.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Ethenylcyclohexan-1-one involves its interaction with molecular targets through its ketone and ethenyl groups. The ketone group can undergo nucleophilic addition reactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone with a cyclohexane ring, lacking the ethenyl group.
2-Cyclohexen-1-one: Similar structure but with a double bond within the ring instead of an ethenyl group.
Methylcyclohexanone: Contains a methyl group instead of an ethenyl group.
Uniqueness: 2-Ethenylcyclohexan-1-one is unique due to the presence of both a ketone and an ethenyl group, which provides a combination of reactivity not found in the similar compounds listed above. This dual functionality makes it particularly valuable in synthetic organic chemistry for creating complex molecules .
Eigenschaften
CAS-Nummer |
1122-24-3 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(2Z)-2-ethylidenecyclohexan-1-one |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |
InChI-Schlüssel |
YPRIHWWNQRSAQL-UQCOIBPSSA-N |
SMILES |
C=CC1CCCCC1=O |
Isomerische SMILES |
C/C=C\1/CCCCC1=O |
Kanonische SMILES |
CC=C1CCCCC1=O |
Key on ui other cas no. |
1122-25-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



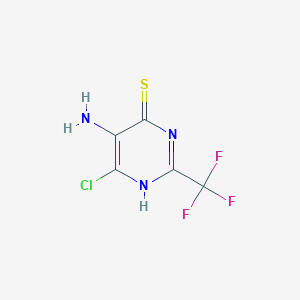
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
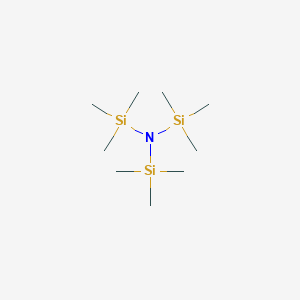
![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
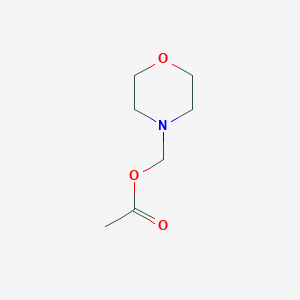
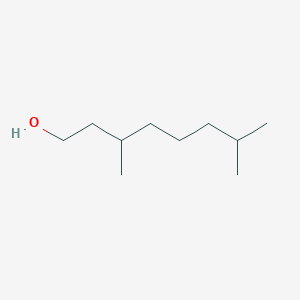
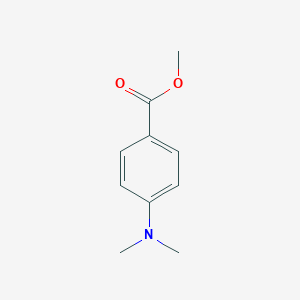
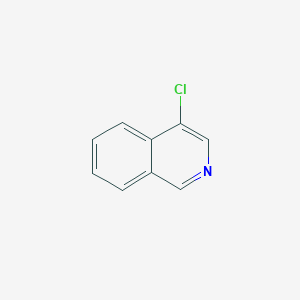
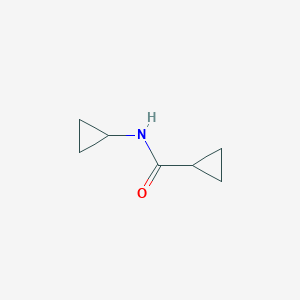

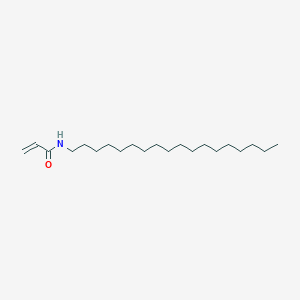
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
